4-(Benzo[d]thiazol-2-yl)-2-bromo-N,N-dimethylaniline
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Overview
Description
4-(Benzo[d]thiazol-2-yl)-2-bromo-N,N-dimethylaniline is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.
Preparation Methods
The synthesis of 4-(Benzo[d]thiazol-2-yl)-2-bromo-N,N-dimethylaniline typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
N,N-Dimethylation: The final step involves the N,N-dimethylation of the aniline moiety, which can be carried out using dimethyl sulfate or methyl iodide in the presence of a base.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques .
Chemical Reactions Analysis
4-(Benzo[d]thiazol-2-yl)-2-bromo-N,N-dimethylaniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form the corresponding amine derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or toluene . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(Benzo[d]thiazol-2-yl)-2-bromo-N,N-dimethylaniline has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Industrial Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-(Benzo[d]thiazol-2-yl)-2-bromo-N,N-dimethylaniline involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or DNA replication . In anticancer applications, it may induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting key enzymes involved in cell proliferation .
Comparison with Similar Compounds
4-(Benzo[d]thiazol-2-yl)-2-bromo-N,N-dimethylaniline can be compared with other benzothiazole derivatives, such as:
2-(4-Aminophenyl)benzothiazole: Known for its antimicrobial activity.
2-(Benzo[d]thiazol-2-yl)aniline: Studied for its anticancer properties.
2-(Benzo[d]thiazol-2-yl)-4,5-dimethylthiazole: Used in materials science for its electronic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C15H13BrN2S |
---|---|
Molecular Weight |
333.2 g/mol |
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-2-bromo-N,N-dimethylaniline |
InChI |
InChI=1S/C15H13BrN2S/c1-18(2)13-8-7-10(9-11(13)16)15-17-12-5-3-4-6-14(12)19-15/h3-9H,1-2H3 |
InChI Key |
GFHMRRRICXLDRO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)Br |
Origin of Product |
United States |
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